molecular formula C12H16N4 B13620113 5-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylaniline

5-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylaniline

Cat. No.: B13620113
M. Wt: 216.28 g/mol
InChI Key: WTCQPBYKXHUZDI-UHFFFAOYSA-N
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Description

5-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylaniline is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl and a methyl group attached to the triazole ring, and a methylaniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylaniline typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile.

    Substitution Reactions: The ethyl and methyl groups are introduced to the triazole ring through alkylation reactions.

    Coupling with Methylaniline: The final step involves coupling the triazole derivative with 2-methylaniline under suitable conditions, often using a catalyst such as palladium on carbon (Pd/C).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    High-Pressure and High-Temperature Conditions: To accelerate the reaction rates.

    Purification Techniques: Such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

    Oxidation Products: Oxides or hydroxyl derivatives.

    Reduction Products: Amines or other reduced forms.

    Substitution Products: Various substituted triazole derivatives.

Scientific Research Applications

5-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylaniline involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • Structural Differences : The presence of the methylaniline group in 5-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylaniline imparts unique chemical and biological properties compared to its analogs.
  • Reactivity : The specific substituents on the triazole ring can influence the compound’s reactivity and interactions with other molecules.

Properties

Molecular Formula

C12H16N4

Molecular Weight

216.28 g/mol

IUPAC Name

5-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)-2-methylaniline

InChI

InChI=1S/C12H16N4/c1-4-11-14-12(16(3)15-11)9-6-5-8(2)10(13)7-9/h5-7H,4,13H2,1-3H3

InChI Key

WTCQPBYKXHUZDI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=N1)C2=CC(=C(C=C2)C)N)C

Origin of Product

United States

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